molecular formula C26H25N3O3S B11444091 N-(2,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide

N-(2,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide

Cat. No.: B11444091
M. Wt: 459.6 g/mol
InChI Key: KDYRGDBQJOCBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide is a complex organic compound that features a sulfonyl group attached to an imidazole ring, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the sulfonylated imidazole with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl rings.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group results in the formation of a sulfide.

    Substitution: Substitution reactions yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and imidazole ring are key functional groups that can participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and aromatic interactions, potentially enhancing its binding affinity to molecular targets.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(4-methylphenyl)-4-phenylimidazol-2-yl]sulfonylacetamide

InChI

InChI=1S/C26H25N3O3S/c1-18-9-12-22(13-10-18)29-16-24(21-7-5-4-6-8-21)28-26(29)33(31,32)17-25(30)27-23-14-11-19(2)15-20(23)3/h4-16H,17H2,1-3H3,(H,27,30)

InChI Key

KDYRGDBQJOCBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.